Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide
Description
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is a highly complex polyfunctional organic compound characterized by multiple hydroxy(oxido)amino (-NH(O)OH) groups, sulfonyl (-SO₂-) linkages, and aryl ether (-O-) bridges. Its structure includes three distinct aromatic rings interconnected via sulfonyl and phenoxy groups, with extensive nitroso-oxy functionalization.
For instance, stepwise condensation of aldehydes with amines, followed by cyclization using reagents like mercaptoacetic acid, is a common strategy for analogous structures . However, the exact synthetic route remains undocumented in available literature.
Properties
CAS No. |
3950-58-1 |
|---|---|
Molecular Formula |
C24H14N4O12S |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-nitro-4-[3-nitro-4-(4-nitrophenoxy)phenyl]sulfonyl-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C24H14N4O12S/c29-25(30)15-1-5-17(6-2-15)39-23-11-9-19(13-21(23)27(33)34)41(37,38)20-10-12-24(22(14-20)28(35)36)40-18-7-3-16(4-8-18)26(31)32/h1-14H |
InChI Key |
VSAVCOJRHGXMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide typically involves multi-step organic reactions. The process may include:
Formation of the phenoxy groups: This can be achieved through nucleophilic aromatic substitution reactions.
Introduction of hydroxy(oxido)amino groups: This step may involve the use of hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.
Substitution: The phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating specific enzymes through interaction with active sites.
Pathway modulation: Affecting biochemical pathways by altering the activity of key proteins or receptors.
Comparison with Similar Compounds
a) Thiazolidinone-Azo Derivatives
Compounds like 2-(2-((benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)phenyl)-3-(4-methoxyphenyl)thiazolidin-4-one (Compound 18 in ) feature azo (-N=N-) and sulfonyl groups. Key differences include:
- Functional Groups: The target compound replaces thiazolidinone rings with hydroxy(oxido)amino substituents, enhancing polarity and redox activity.
- Molecular Weight: The target compound’s molecular weight (estimated >600 g/mol) significantly exceeds that of simpler thiazolidinone derivatives (~400–500 g/mol) .
b) Sulfonamide-Based Antimicrobial Agents
Quaternary ammonium compounds (QACs) such as benzalkonium chloride (BAC-C12) share sulfonyl-related hydrophobicity but lack nitroso-oxy groups. The target compound’s multiple -NH(O)OH groups may improve water solubility compared to QACs, which exhibit critical micelle concentrations (CMC) in the 0.4–8.3 mM range .
c) Nitro-Substituted Aromatic Sulfoxides
Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide () has a simpler structure (C₁₂H₈N₂O₅S) with one sulfinyl (-SO-) group and two nitroso-oxy substituents. The target compound’s additional phenoxy and sulfonyl groups likely increase steric hindrance, affecting binding affinity in biological systems.
Biological Activity
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is a complex organic compound with potential biological activities. This compound is characterized by its unique structural features, including multiple hydroxy and amino functional groups, which are known to interact with various biological targets.
Chemical Structure
The compound can be represented structurally as follows:
where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of sulfonyl and phenoxy groups enhances its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing hydroxy and amino groups have been shown to possess antibacterial and antifungal properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant capabilities.
The biological activity of this compound is likely mediated through several mechanisms:
- Redox Reactions : The hydroxy(oxido)amino groups can participate in redox reactions, influencing cellular oxidative stress levels.
- Enzyme Inhibition : Potential inhibition of metabolic enzymes, which may lead to altered metabolic pathways in target cells.
- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes or interfere with cellular signaling pathways in cancer cells.
Antimicrobial Studies
A study on related compounds indicated significant antimicrobial activity against various strains of bacteria and fungi. For example, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells . This suggests that this compound may also possess anticancer properties.
Data Table
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 20 | |
| Anticancer | HCT-116 (Colon Cancer) | 6.2 | |
| Antioxidant | - | High |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments tested the antimicrobial efficacy of similar compounds against clinical isolates. Results indicated that modifications in the sulfonyl group significantly enhanced activity against resistant strains. -
Case Study on Anticancer Effects :
Cell viability assays were conducted on breast cancer cell lines treated with derivatives of the compound. Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
